9-(chloromethyl)-9H-xanthene
Description
9-(Chloromethyl)-9H-xanthene is a xanthene derivative featuring a chloromethyl (-CH₂Cl) group at the 9-position of the tricyclic xanthene core (C₁₃H₁₀O). The chloromethyl group confers reactivity for nucleophilic substitution, making it a valuable intermediate in organic synthesis, particularly for constructing polymers, pharmaceuticals, or functional materials .
The xanthene scaffold itself is planar and aromatic, with a central oxygen atom contributing to its electronic properties. Derivatives like this compound are often synthesized via alkylation or substitution reactions, as seen in analogous compounds (e.g., 9-(4-bromophenyl)-1,3-dithiol-yloxy-9H-xanthene ).
Properties
CAS No. |
136453-31-1 |
|---|---|
Molecular Formula |
C14H11ClO |
Molecular Weight |
230.7 |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(chloromethyl)-9H-xanthene typically involves the chloromethylation of xanthene. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 9-(Chloromethyl)-9H-xanthene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The xanthene core can be oxidized to form xanthone derivatives.
Reduction Reactions: The compound can be reduced to form 9-methyl-9H-xanthene.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Major Products:
Substitution: Formation of azido-xanthene, thiocyanato-xanthene, etc.
Oxidation: Formation of xanthone derivatives.
Reduction: Formation of 9-methyl-9H-xanthene.
Scientific Research Applications
9-(Chloromethyl)-9H-xanthene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of polymers and as a cross-linking agent in material science
Mechanism of Action
The mechanism of action of 9-(chloromethyl)-9H-xanthene is largely dependent on its reactivity due to the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially altering their function and activity. The xanthene core can also participate in photophysical processes, making it useful in fluorescence-based applications .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Xanthene Derivatives and Their Properties
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The chloromethyl group (-CH₂Cl) is electron-withdrawing, enhancing electrophilicity at the 9-position.
- Reactivity : Chloromethyl derivatives are prone to nucleophilic substitution (e.g., SN2 reactions), enabling crosslinking in polymers (as seen in 9-(chloromethyl)anthracene-based polycarbonates ). In contrast, bromophenyl-dithiol derivatives exhibit sulfur-mediated coordination, useful in corrosion inhibition .
Key Findings:
- Chloromethyl vs. Bromophenyl : Introducing halogens often involves halogenated ketones or electrophilic aromatic substitution. Chloromethyl groups may require careful pH control to avoid side reactions, as seen in anthracene-based systems .
- Computational Insights: DFT studies show that non-planar substituents (e.g., benzylidene rings) reduce corrosion inhibition efficiency due to steric hindrance . This suggests that chloromethyl’s linear geometry may favor surface adsorption in applications like coatings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
